Home > Products > Screening Compounds P38734 > Rilpivirine hydrochloride
Rilpivirine hydrochloride - 700361-47-3

Rilpivirine hydrochloride

Catalog Number: EVT-280694
CAS Number: 700361-47-3
Molecular Formula: C22H19ClN6
Molecular Weight: 402.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rilpivirine Hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with enhanced potency, a longer half-life, and an improved side effect profile compared to earlier NNRTIs like efavirenz [, , , ]. Classified as a diarylpyrimidine, its structure resembles pyrimidine nucleotides present in DNA []. Rilpivirine Hydrochloride plays a crucial role in scientific research, particularly in studies focused on Human Immunodeficiency Virus Type 1 (HIV-1) inhibition and potential treatments for Acquired Immune Deficiency Syndrome (AIDS) [, ].

4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile

Compound Description: Also known as Impurity-A, 4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile is a structurally related impurity to Rilpivirine hydrochloride. It is identified as the Z-isomer of Rilpivirine hydrochloride.

Relevance: This compound represents a significant impurity found in Rilpivirine hydrochloride synthesis. The difference lies in the stereochemistry of the cyanovinyl group, with Impurity-A exhibiting the Z-configuration compared to the E-configuration in Rilpivirine hydrochloride. This difference can potentially impact the pharmacological activity and stability of the drug substance.

(E)-3-(4-(2-(4-Cyanophenylamino)pyrimidin-4-ylamino)-3,5-dimethylphenyl)acrylamide

Compound Description: Identified as Impurity-B, this compound is a structurally related impurity of Rilpivirine hydrochloride.

Relevance: Impurity-B is an intermediate formed during the synthesis of Rilpivirine hydrochloride and its presence in the final product can affect the drug's purity and efficacy. It shares a core structure with Rilpivirine hydrochloride but lacks the crucial cyanovinyl group present in the target compound.

4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile

Compound Description: This compound, designated as Impurity-C, represents a structurally similar impurity encountered during the synthesis of Rilpivirine hydrochloride.

Relevance: Impurity-C represents a starting material or an intermediate in the synthesis of Rilpivirine hydrochloride. The presence of chlorine instead of the substituted phenyl ring differentiates it from Rilpivirine hydrochloride, potentially influencing the final drug's properties.

4-{[4({4-[(Z)-2-Cyanovinyl]-2,6-dimethylphenyl}amino)pyrimidin-2-yl]amino}benzonitrile

Compound Description: This compound, designated as Impurity-D, is another related impurity found during the analysis of Rilpivirine hydrochloride.

4-[[4-[[4-[(E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino-2-pyrimidinyl]amino]benzonitrile monohydrochloride

Compound Description: This compound, designated as Impurity-E, is a related impurity found during the analysis of Rilpivirine hydrochloride. It represents the monohydrochloride salt form of a structurally similar compound.

Relevance: Impurity-E is structurally very similar to Rilpivirine hydrochloride, with the only difference being the presence of an additional hydrochloride salt. This difference might influence its solubility and other physicochemical properties compared to Rilpivirine hydrochloride.

(2E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile hydrochloride

Compound Description: Identified as Impurity-F, this compound is another structurally related impurity observed during the synthesis of Rilpivirine hydrochloride. It exists as a hydrochloride salt.

Relevance: Impurity-F represents a potential starting material or intermediate in Rilpivirine hydrochloride synthesis. The key structural difference between Impurity-F and Rilpivirine hydrochloride lies in the absence of the substituted pyrimidine ring, which is crucial for the antiviral activity of Rilpivirine hydrochloride.

4-Iodo-2,6-dimethylaniline

Compound Description: This compound is a potential genotoxic impurity (PGI) identified during the synthesis of Rilpivirine hydrochloride.

Relevance: The presence of 4-Iodo-2,6-dimethylaniline in Rilpivirine hydrochloride, even at low levels, raises concerns due to its potential genotoxic effects. Controlling and monitoring this impurity is critical for ensuring the safety of Rilpivirine hydrochloride drug substance.

3-Iodo-2,6-dimethylaniline

Compound Description: This compound is another potential genotoxic impurity identified during Rilpivirine hydrochloride synthesis.

Relevance: Similar to 4-Iodo-2,6-dimethylaniline, the presence of 3-Iodo-2,6-dimethylaniline, even in trace amounts, is undesirable in Rilpivirine hydrochloride due to its potential genotoxic risks.

Rilpivirine-Amide A

Compound Description: Rilpivirine-Amide A is a degradation product of Rilpivirine hydrochloride observed under stress conditions.

Relevance: Understanding the formation and nature of degradation products like Rilpivirine-Amide A is crucial for determining the stability profile of Rilpivirine hydrochloride and ensuring the safety and efficacy of its formulations over time.

Rilpivirine-Amide B

Compound Description: This compound is another degradation product identified during forced degradation studies of Rilpivirine hydrochloride.

Relevance: Similar to Rilpivirine-Amide A, Rilpivirine-Amide B provides insights into the degradation pathways of Rilpivirine hydrochloride under various stress conditions. Monitoring these degradation products is crucial for developing stable and effective Rilpivirine hydrochloride formulations.

Source and Classification

Rilpivirine hydrochloride is synthesized from various chemical precursors, primarily through organic synthesis methods. It belongs to the class of compounds known as heterocycles due to the presence of nitrogen-containing rings in its structure. The compound's classification is pivotal in understanding its mechanism of action and therapeutic applications, particularly in HIV treatment.

Synthesis Analysis

The synthesis of rilpivirine hydrochloride involves several key steps, typically executed in a laboratory setting before scaling up for industrial production. The current synthetic route can be summarized as follows:

  1. Synthesis of Intermediates:
    • The first step involves the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.
    • The second step synthesizes 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.
  2. Final Coupling Reaction:
    • The final product is obtained by reacting the two intermediates in acetonitrile under reflux conditions for an extended period (up to 69 hours), yielding rilpivirine with varying efficiencies depending on the specific conditions used (yields reported between 68.6% and 71.4%) .
  3. Crystallization:
    • Rilpivirine is then converted to its hydrochloride form by dissolving it in methanol and treating it with hydrochloric acid under reflux conditions .

Recent advancements have optimized this process, reducing reaction times significantly and improving yields through innovative techniques such as microwave irradiation .

Molecular Structure Analysis

Rilpivirine hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula for rilpivirine is C22H22ClN3O2, and its molecular weight is approximately 367.88 g/mol.

Structural Features

  • Heterocyclic Rings: The structure contains pyrimidine and phenyl rings, which are essential for its interaction with the HIV reverse transcriptase enzyme.
  • Chirality: Rilpivirine exhibits stereochemistry, with specific configurations playing a crucial role in its pharmacological activity.
  • Polymorphism: Rilpivirine can exist in different polymorphic forms, which may affect its stability and solubility .
Chemical Reactions Analysis

Rilpivirine undergoes various chemical reactions during its synthesis and formulation processes:

  1. Condensation Reactions: The formation of rilpivirine involves condensation reactions between the synthesized intermediates.
  2. Acid-Base Reactions: During the conversion to rilpivirine hydrochloride, hydrochloric acid reacts with the base form of rilpivirine.
  3. Solubility Enhancements: Methods such as solid dispersions have been employed to improve the solubility and bioavailability of rilpivirine .

These reactions are critical for ensuring that the final product meets pharmaceutical standards for efficacy and safety.

Mechanism of Action

Rilpivirine exerts its antiviral effects by selectively inhibiting the reverse transcriptase enzyme crucial for HIV replication. Its mechanism involves:

  1. Binding Affinity: Rilpivirine binds to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA.
  2. Allosteric Modulation: The binding alters the enzyme's conformation, inhibiting further enzymatic activity necessary for viral replication .
  3. Resistance Profiles: Rilpivirine has shown effectiveness against certain strains of HIV that exhibit resistance to earlier NNRTIs due to its unique binding properties.
Physical and Chemical Properties Analysis

Rilpivirine hydrochloride possesses several notable physical and chemical properties:

  • Appearance: It typically appears as an off-white crystalline powder.
  • Solubility: Rilpivirine hydrochloride is soluble in methanol and moderately soluble in water, which is critical for its formulation into oral dosage forms.
  • Stability: The compound exhibits stability under various storage conditions but may be sensitive to light and moisture .
  • Melting Point: The melting point ranges from 169°C to 171°C, indicating thermal stability suitable for pharmaceutical applications.
Applications

Rilpivirine hydrochloride is primarily used in clinical settings for:

  1. HIV Treatment: It is included in combination therapies for both treatment-naive and treatment-experienced patients due to its efficacy and lower side effect profile compared to older NNRTIs.
  2. Research Applications: Rilpivirine serves as a model compound in studies aimed at developing new antiviral agents or formulations that enhance drug delivery .
  3. Pharmaceutical Formulations: It is utilized in various dosage forms, including tablets and injectable formulations designed for long-acting therapies.

Properties

CAS Number

700361-47-3

Product Name

Rilpivirine hydrochloride

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride

Molecular Formula

C22H19ClN6

Molecular Weight

402.9 g/mol

InChI

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+;

InChI Key

KZVVGZKAVZUACK-BJILWQEISA-N

SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl

Solubility

Soluble in DMSO

Synonyms

278, TMC
HCl, Rilpivirine
Hydrochloride, Rilpivirine
R278474
Rilpivirine
Rilpivirine HCl
Rilpivirine Hydrochloride
TMC 278
TMC-278
TMC278

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.